molecular formula C14H16N4O4S B2601582 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole CAS No. 2034379-41-2

3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B2601582
CAS No.: 2034379-41-2
M. Wt: 336.37
InChI Key: BWRRANHRUCJCHH-UHFFFAOYSA-N
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Description

3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a high-purity chemical compound designed for pharmaceutical and life science research. This molecule is a sophisticated hybrid scaffold incorporating a 1,2,4-triazole ring, an azetidine, and a 2-methoxybenzoyl group, connected via a sulfonyl linker. The 1,2,4-triazole pharmacophore is a privileged structure in medicinal chemistry, known for its significant dipole moment, capacity for hydrogen bonding, and metabolic stability, which facilitates high-affinity interactions with diverse biological targets . This scaffold is a recognized component of numerous therapeutic agents, including antifungals (e.g., voriconazole), anticonvulsants, and anticancer drugs (e.g., anastrozole) . The specific inclusion of the sulfonyl linkage and the azetidine ring may enhance the molecule's properties as a potential enzyme inhibitor or receptor modulator, making it a valuable template for investigating novel biological mechanisms. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex hybrid molecules, particularly in the development of new antibacterial and antifungal agents, given the documented activity of 1,2,4-triazole hybrids against various resistant pathogens . It is also highly relevant for probing structure-activity relationships (SAR) in drug discovery campaigns. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-17-9-15-16-14(17)23(20,21)10-7-18(8-10)13(19)11-5-3-4-6-12(11)22-2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRRANHRUCJCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl sulfonyl intermediate, followed by the introduction of the methoxybenzoyl group and the triazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most effective synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole compounds can exhibit significant antimicrobial properties. Specifically, 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole has been studied for its effectiveness against various pathogens:

  • Mechanism of Action : The compound likely inhibits enzymes involved in cell wall synthesis or metabolic pathways of microorganisms, similar to other triazoles .
  • Case Studies : A series of derivatives have shown enhanced antifungal activity compared to traditional agents, with some exhibiting minimum inhibitory concentrations (MIC) significantly lower than established antifungals like ketoconazole .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Triazoles have been recognized for their ability to interact with cancer cell pathways:

  • Research Findings : Studies on related triazole compounds indicate they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
  • Experimental Data : In vitro studies have demonstrated that certain triazole derivatives can inhibit tumor growth in various cancer cell lines.

Material Science Applications

Beyond biological applications, this compound also shows promise in material sciences:

Corrosion Inhibition

Triazoles are recognized for their role as corrosion inhibitors:

  • Mechanism : They form protective films on metal surfaces, preventing oxidation and degradation.
  • Performance Data : Comparative studies show that triazole-based inhibitors outperform traditional methods in various corrosive environments.

Polymer Chemistry

The incorporation of triazole units into polymer matrices enhances thermal stability and mechanical properties:

  • Applications : These polymers can be utilized in coatings and adhesives where enhanced durability is required.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of an azetidine derivative.
  • Sulfonylation to introduce the sulfonyl group.
  • Cyclization to form the triazole ring.

Each step requires careful control of reaction conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action of 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique features can be contextualized against structurally related triazole derivatives (Table 1). Key comparisons include:

Table 1. Comparative Analysis of Triazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole C₁₆H₁₉N₅O₄S 4-methyl, 3-sulfonyl-azetidinyl (2-methoxybenzoyl) Hypothesized analgesic/anti-inflammatory (by analogy) N/A
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole C₂₃H₁₈ClF₃N₃S 4-methylphenyl, 5-sulfanyl-(trifluoromethylbenzyl), 3-chlorophenyl Structural analog (no activity reported)
4-[{1-(Aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives Varies 5-mercapto, 4-arylidenamino, 3-pyridyl Analgesic (compounds 3b-3d), antipyretic (3a, 3e, 3f)
[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl] methylthio}-1H-benzimidazole C₁₇H₁₄FN₅S 1,2,3-triazolyl methylthio, 4-fluorobenzyl Corrosion inhibition (96% efficiency in HCl)
3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole C₆H₁₀N₄ 4-methyl, 3-azetidinyl (unsubstituted) Structural simplicity; potential synthetic precursor
Key Observations:

Substituent Effects on Bioactivity: The target compound’s sulfonyl group distinguishes it from sulfur-containing analogs like the sulfanyl derivatives in and . Sulfonyl groups typically enhance polarity and metabolic stability compared to sulfanyl groups, which may improve pharmacokinetic profiles . Similar methoxyaryl groups in correlate with antimicrobial and antitumor activities .

Azetidine vs. Larger Rings :

  • The azetidine ring’s strain and conformational rigidity may offer advantages over larger heterocycles (e.g., piperidine in baricitinib, ) in terms of target selectivity or solubility .

Analgesic triazoles in (e.g., 3b-3d) share mercapto groups but lack sulfonyl linkages, highlighting structural divergence .

Corrosion Inhibition : Triazoles with sulfur substituents (e.g., ) exhibit corrosion inhibition, but the target compound’s sulfonyl group may reduce efficacy compared to sulfanyl or mercapto analogs due to decreased metal-coordinating ability .

Biological Activity

3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a novel compound that falls within the category of triazoles, a class known for their diverse biological activities. This compound's structure includes a sulfonyl group, an azetidine ring, and a methoxybenzoyl moiety, which collectively contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's molecular formula is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol. Its structure can be represented as follows:

Structure C1C(S(=O)(=O)N)C(N)C(O)C(=O)C(N)C(C)N\text{Structure }\text{C}_1\text{C}(\text{S}(=O)(=O)\text{N})\text{C}(\text{N})\text{C}(\text{O})\text{C}(=O)\text{C}(\text{N})\text{C}(\text{C})\text{N}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Derivative : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides or similar reagents.
  • Cyclization to Form the Triazole Ring : This final step often involves the reaction of the azetidine derivative with hydrazine derivatives or other nitrogen sources.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds like this compound have been shown to inhibit enzymes involved in cell wall synthesis in various pathogens. For instance:

Pathogen Inhibition Mechanism Reference
Candida albicansInhibition of ergosterol biosynthesis
Staphylococcus aureusDisruption of cell wall integrity

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of tubulin polymerization.

A notable study reported that triazole derivatives exhibited dual anticancer activity by targeting both angiogenesis and tumor cell proliferation .

Case Studies

  • In Vivo Efficacy : In animal models, derivatives similar to this compound showed promising results in reducing tumor size and improving survival rates in xenograft models .
  • Antifungal Activity : A comparative study demonstrated that triazole compounds exhibited greater antifungal activity than traditional agents like fluconazole against strains such as Candida tropicalis and Candida glabrata .

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways essential for pathogen survival.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase in cancer cells by interfering with tubulin dynamics .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Reflux Conditions : Use absolute ethanol as a solvent with glacial acetic acid (5 drops per 0.001 mol substrate) under reflux for 4–6 hours to promote nucleophilic substitution at the azetidine or triazole moieties .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonation reactions at the azetidine ring. Post-reaction, reduce pressure to evaporate solvents and isolate the product via filtration .
  • Catalysts : Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) for interfacial reactions involving sulfonyl groups .

Q. What spectroscopic and chromatographic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the azetidine and triazole rings. For sulfonyl groups, 19F^{19}\text{F}-NMR (if fluorinated analogs exist) resolves electronic environments .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns, critical for verifying sulfonyl linkages .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve polar byproducts .

Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?

  • Methodological Answer :

  • Slow Evaporation : Use mixed solvents (e.g., ethanol/water) at 4°C to grow single crystals. Polar solvents stabilize sulfonyl and triazole hydrogen-bonding networks .
  • Diffraction Tools : Refine crystal structures using SHELXL for small-molecule crystallography. Validate disorder models (e.g., in the methoxybenzoyl group) with PLATON/ADDSYM .

Advanced Research Questions

Q. How can crystallographic disorder in the azetidine ring be resolved using SHELX-based refinement?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, split the azetidine ring into two occupancy-refined components if torsional flexibility causes disorder. Apply SIMU and DELU restraints to maintain reasonable geometry .
  • Validation : Use the Rint_{\text{int}} value (<5%) and CheckCIF to flag geometric outliers (e.g., sulfonyl bond angles). Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the sulfonyl group?

  • Methodological Answer :

  • Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups on the sulfonyl moiety. Compare bioactivity via in vitro assays (e.g., kinase inhibition) .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to map sulfonyl interactions with target proteins (e.g., cytochrome P450). Validate with free-energy perturbation (FEP) calculations .

Q. How should conflicting biological activity data between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Metabolic Stability : Test hepatic microsomal stability (human/rat) to identify rapid sulfonation or triazole ring oxidation. Use LC-MS to quantify metabolites .
  • Pharmacokinetic Modeling : Apply compartmental models to assess bioavailability differences. Adjust dosing regimens to account for sulfonyl group plasma protein binding .

Q. What computational methods predict the reactivity of the triazole ring under nucleophilic conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate Fukui indices. Identify nucleophilic attack sites (e.g., N2 vs. N4 on the triazole) .
  • MD Simulations : Simulate solvated systems (explicit water) to study sulfonyl group solvation effects on reaction barriers .

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